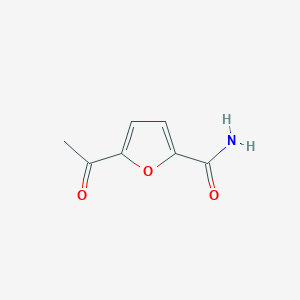

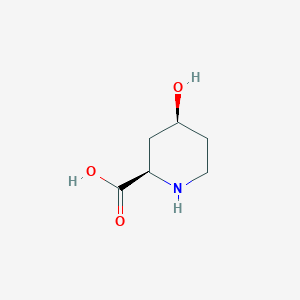

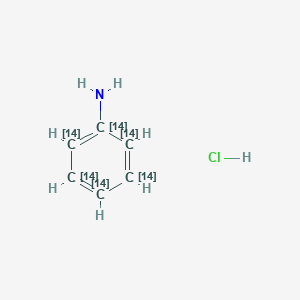

![molecular formula C9H13NO2 B145140 2-Azabiciclo[2.2.1]hept-5-eno-3-carboxilato de etilo CAS No. 139927-19-8](/img/structure/B145140.png)

2-Azabiciclo[2.2.1]hept-5-eno-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de fármacos terapéuticos

El 2-Azabiciclo[2.2.1]hept-5-eno-3-carboxilato de etilo se utiliza en la síntesis de fármacos terapéuticos. Sirve como precursor en la síntesis quimioenzimática de (-)-carbovir, un fármaco antirretroviral utilizado para tratar el VIH .

Investigación y desarrollo químico

Este compuesto está involucrado en la preparación de moléculas complejas como la (3aS,4R,6R,6aR)-6-((metoximetoxi)metil)-2,2-dimetiltetrahidro-3aH-ciclopentano[d][1,3]dioxol-4-amina, que es un análogo de la bredinina .

Reacciones de adición electrofílica

Reacciona con varios reactivos electrofílicos para producir productos de adición y se ha demostrado que reacciona con ácido m-cloroperoxibenzoico (MCPBA) para dar epóxidos .

Síntesis de sistemas bicíclicos polifuncionalizados

El compuesto también reacciona selectivamente con una variedad de electrófilos para crear una gama de sistemas bicíclicos polifuncionalizados, que son valiosos en la síntesis química .

Estudios de reordenamiento esquelético

El this compound sufre un reordenamiento esquelético cuando se trata con cloruro de aroílo seguido de hidrólisis, lo que lleva a la formación de 4-aroilamino-2-oxabiciclo[3.3.0]oct-7-en-3-onas .

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-azabicyclo[22It’s known that this compound is a versatile intermediate in the synthesis of carbocyclic nucleosides .

Mode of Action

The compound undergoes various reactions with electrophilic reagents. For instance, the amide form of the compound reacts with various electrophilic reagents to give addition products . When reacted with m-chloroperoxybenzoic acid (MCPBA), it forms an epoxide . Similarly, the lactone form of the compound (an isomer) reacts selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-azabicyclo[22The compound’s ability to form a variety of polyfunctionalised bicyclic systems suggests that it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of Ethyl 2-azabicyclo[22Its ability to form a variety of polyfunctionalised bicyclic systems suggests that it may have diverse molecular and cellular effects .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUKEAWMRSOSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565738 | |

| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139927-19-8 | |

| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with aroyl chlorides under acidic conditions?

A1: Research indicates that treating Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride, followed by hydrolysis, produces 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. Interestingly, these derivatives undergo a stereospecific rearrangement in the presence of trifluoroacetic acid, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. [] This rearrangement highlights the intriguing reactivity of this bicyclic system under acidic conditions. You can find the details of this reaction and its proposed mechanism in this research paper: .

Q2: Can Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergo reactions other than rearrangements under acidic conditions?

A2: Indeed, the reaction outcome can differ based on the reaction conditions. While treatment with trifluoroacetic acid in benzene leads to the rearrangement described above, heating 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (a derivative of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) with trifluoroacetic acid in benzene results in the formation of 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels–Alder cycloaddition. [] This example demonstrates the versatility of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives as building blocks in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

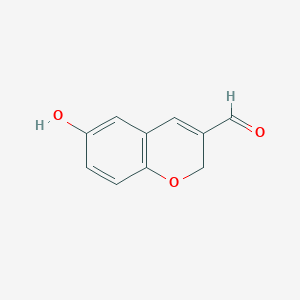

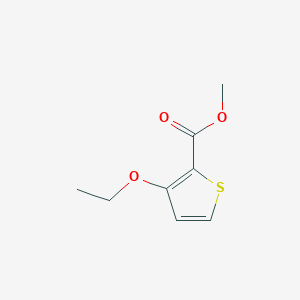

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

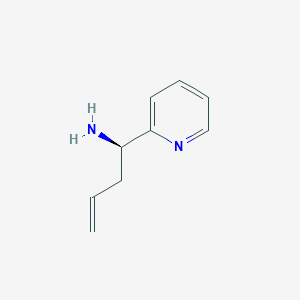

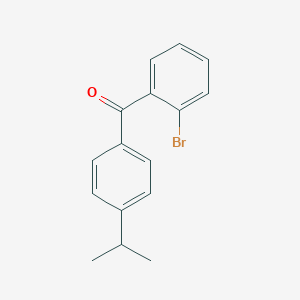

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)

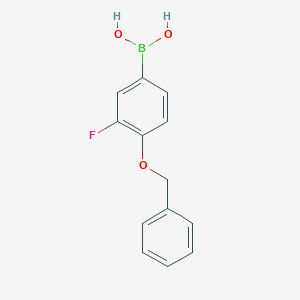

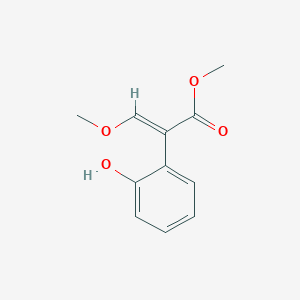

![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)